molecular formula C12H17NO2 B11898747 5-((Methylamino)methyl)-5,6,7,8-tetrahydronaphthalene-2,3-diol

5-((Methylamino)methyl)-5,6,7,8-tetrahydronaphthalene-2,3-diol

Cat. No.: B11898747
M. Wt: 207.27 g/mol
InChI Key: JWAFPWBWJHQMSH-UHFFFAOYSA-N
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Description

5-((Methylamino)methyl)-5,6,7,8-tetrahydronaphthalene-2,3-diol is an organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of a methylamino group attached to a tetrahydronaphthalene ring, which also contains two hydroxyl groups at the 2 and 3 positions. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((Methylamino)methyl)-5,6,7,8-tetrahydronaphthalene-2,3-diol typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 5,6,7,8-tetrahydronaphthalene-2,3-diol.

    Methylation: The hydroxyl groups at the 2 and 3 positions are protected, and the compound is then subjected to a methylation reaction using methylamine.

    Deprotection: The protecting groups are removed to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale methylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-((Methylamino)methyl)-5,6,7,8-tetrahydronaphthalene-2,3-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form tetrahydronaphthalene derivatives.

    Substitution: The methylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as halides and amines can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Tetrahydronaphthalene derivatives.

    Substitution: Various substituted naphthalene derivatives.

Scientific Research Applications

5-((Methylamino)methyl)-5,6,7,8-tetrahydronaphthalene-2,3-diol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and neuroprotective effects.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-((Methylamino)methyl)-5,6,7,8-tetrahydronaphthalene-2,3-diol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways or activate receptors that promote neuroprotection.

Comparison with Similar Compounds

Similar Compounds

    Methylhexanamine: A stimulant with a similar methylamino group.

    Methylaminolevulinate: Used in photodynamic therapy.

    Dimethylaminoquinolines: Known for their antimalarial properties.

Uniqueness

5-((Methylamino)methyl)-5,6,7,8-tetrahydronaphthalene-2,3-diol is unique due to its specific structural features, such as the combination of a tetrahydronaphthalene ring with a methylamino group and two hydroxyl groups. This unique structure contributes to its distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

5-(methylaminomethyl)-5,6,7,8-tetrahydronaphthalene-2,3-diol

InChI

InChI=1S/C12H17NO2/c1-13-7-9-4-2-3-8-5-11(14)12(15)6-10(8)9/h5-6,9,13-15H,2-4,7H2,1H3

InChI Key

JWAFPWBWJHQMSH-UHFFFAOYSA-N

Canonical SMILES

CNCC1CCCC2=CC(=C(C=C12)O)O

Origin of Product

United States

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